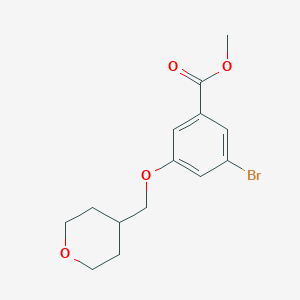

3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 3-bromo-5-(oxan-4-ylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO4/c1-17-14(16)11-6-12(15)8-13(7-11)19-9-10-2-4-18-5-3-10/h6-8,10H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXCJQZVHBVEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)OCC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Key Intermediate: 3-Bromo-5-(methoxycarbonyl)benzoic acid methyl ester

This intermediate is a crucial precursor. Two main methods are reported:

These methods rely on diazotization of an amino precursor followed by copper-mediated bromination, a classical Sandmeyer-type reaction adapted for this substrate.

Introduction of the Tetrahydropyran-4-ylmethoxy Group

The key functionalization step involves attaching the tetrahydropyran-4-ylmethoxy substituent at the 5-position of the benzoic acid methyl ester ring. While direct literature on this exact etherification is limited, the following approach is inferred from related compounds and general synthetic organic chemistry principles:

- Starting Material: 3-Bromo-5-(hydroxymethyl)benzoic acid methyl ester or 3-bromo-5-(methoxycarbonyl)benzoic acid methyl ester.

- Reagents: Tetrahydropyran-4-ylmethanol or tetrahydropyran-4-ylmethoxy nucleophile.

- Reaction Type: Williamson ether synthesis or nucleophilic substitution under basic conditions.

- Solvent: Aprotic solvents such as tetrahydrofuran or acetonitrile.

- Conditions: Mild heating (0–60°C) with a base like potassium carbonate or sodium hydride to promote ether bond formation.

This step likely involves converting the hydroxymethyl group to a good leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with tetrahydropyran-4-ylmethanol or its alkoxide.

Alternative Reduction and Functional Group Transformations

Reduction of the ester or carboxyl group to hydroxymethyl derivatives can be achieved using borane complexes:

This intermediate can then be used for subsequent etherification with the tetrahydropyran moiety.

Purification and Characterization

Purification techniques commonly employed include:

- Silica gel column chromatography using solvent gradients such as hexanes/ethyl acetate or dichloromethane/methanol.

- Recrystallization from appropriate solvents.

- Extraction and washing steps to remove inorganic salts and byproducts.

Characterization data typically involve:

- NMR Spectroscopy: Proton NMR showing characteristic aromatic and methoxy signals.

- Mass Spectrometry: Confirmation of molecular weight and bromine isotopic pattern.

- HPLC: Purity assessment.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Amino-5-(methoxycarbonyl)benzoic acid | CuBr2, n-butyl nitrite, acetonitrile, 0–20°C, 3.5 h | 3-Bromo-5-(methoxycarbonyl)benzoic acid methyl ester | 68–97 | Diazotization and bromination |

| 2 | 3-Bromo-5-(methoxycarbonyl)benzoic acid methyl ester | BH3-dimethyl sulfide in THF, 0–60°C, 12 h | 3-Bromo-5-(hydroxymethyl)benzoic acid methyl ester | High | Reduction step |

| 3 | 3-Bromo-5-(hydroxymethyl)benzoic acid methyl ester | Tetrahydropyran-4-ylmethanol, base, aprotic solvent, mild heating | 3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester | Not explicitly reported | Etherification |

Research Findings and Notes

- The bromination step via diazonium salt formation and copper-mediated substitution is well-established and provides high yields with controlled regioselectivity.

- Reduction with borane complexes is effective for converting esters to hydroxymethyl groups, facilitating further functionalization.

- The etherification step to attach the tetrahydropyran ring is inferred from analogous syntheses of benzoic acid derivatives with tetrahydropyran substituents, typically requiring activation of the hydroxyl group or direct nucleophilic substitution.

- No direct, detailed protocols for the exact preparation of this compound were found in publicly available literature; however, the synthetic logic and related compound syntheses provide a reliable framework.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid esters, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester has been studied for its potential as a pharmaceutical intermediate. Its brominated structure can enhance biological activity and selectivity in drug development. The incorporation of the tetrahydropyran moiety may also improve solubility and bioavailability, which are critical factors in drug formulation.

Case Study:

In a recent study, researchers synthesized several derivatives of this compound to evaluate their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable for creating more complex molecules.

Applications:

- Synthesis of Novel Compounds: Researchers have utilized this compound to synthesize novel benzoic acid derivatives with enhanced pharmacological profiles.

- Reagent in Coupling Reactions: It has been employed as a reagent in coupling reactions to produce various biologically active compounds .

Materials Science

In materials science, this compound can be used to develop new polymeric materials with specific properties.

Case Study:

A recent investigation focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. The modified polymers demonstrated improved performance compared to traditional materials, indicating potential applications in coatings and composites .

Toxicity and Safety

While exploring its applications, it is essential to consider the safety and toxicity profiles of this compound. Preliminary studies suggest that it exhibits low acute toxicity; however, further investigations are necessary to fully understand its long-term effects and environmental impact .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary but often include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The table below highlights key structural differences and substituent effects among the target compound and analogs:

Key Observations :

Insights :

- The target compound’s synthesis likely requires specialized conditions (e.g., protecting groups for the tetrahydropyran moiety), whereas nitrobenzyloxy derivatives () are synthesized via straightforward coupling .

- Bromination steps () often require catalysts like Ag₂O or HBr, impacting scalability .

Physicochemical Properties

- Lipophilicity : The tetrahydropyran group in the target compound increases logP compared to analogs with polar groups (e.g., hydroxyl in or nitro in ) .

- Solubility: Compounds with nitro () or amino () groups exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound is more lipid-soluble .

Biological Activity

3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester is a benzoic acid derivative that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its effects on various cellular pathways, its potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a tetrahydropyran ring, which contribute to its unique reactivity and biological profile. The structural formula can be represented as follows:

Research indicates that benzoic acid derivatives can interact with various biological systems, particularly influencing protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover.

1. Proteasome and Autophagy Activation

In vitro studies have demonstrated that compounds similar to this compound can enhance the activity of both UPP and ALP. For instance, a related study showed that certain benzoic acid derivatives significantly activated cathepsins B and L, enzymes involved in protein degradation . The activation of these pathways is particularly relevant in contexts such as aging and cancer, where proteostasis is disrupted.

| Compound | Effect on Cathepsins B and L | Concentration (μg/mL) | Cell Line |

|---|---|---|---|

| This compound | Significant activation | 10 | Human foreskin fibroblasts |

| Related compound 1 | Moderate activation | 5 | Hep-G2 |

| Related compound 2 | No significant effect | - | A2058 |

2. Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits low toxicity across various cell lines, including Hep-G2 (liver cancer) and CCD25sk (normal skin fibroblasts). For example, growth inhibition rates were recorded at approximately 4.81% for Hep-G2 cells at a concentration of 10 μg/mL, indicating a favorable safety profile for further investigations .

3. Antiproliferative Effects

The antiproliferative effects of benzoic acid derivatives have been documented in several studies. For instance, compounds derived from Piper species have shown promising antiparasitic activity, suggesting that structural modifications can lead to enhanced biological efficacy . The specific activity of this compound in this context remains to be fully elucidated.

Case Studies

A case study involving the evaluation of benzoic acid derivatives highlighted the importance of structural features in determining biological activity. The study found that compounds with bulky groups and specific substitutions exhibited enhanced interactions with target enzymes like cathepsins . This suggests that similar modifications in the structure of this compound could lead to significant biological effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid scaffold. Key steps include:

- Esterification : Methylation of the carboxylic acid group using methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .

- Ether Formation : Introduction of the tetrahydropyran-4-ylmethoxy group via nucleophilic substitution (e.g., using tetrahydropyran-4-ylmethanol and a brominated precursor with a leaving group like Br or Cl) .

- Bromination : Electrophilic aromatic bromination at the 3-position, guided by directing groups (e.g., methoxy or ester groups) to ensure regioselectivity .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies protons adjacent to bromine (deshielded signals at δ 7.5–8.5 ppm) and the tetrahydropyran moiety (multiplet signals for cyclic ether protons) .

- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the tetrahydropyran and bromine substituents .

- Mass Spectrometry : HRMS validates molecular weight (expected [M+H]⁺ for C₁₅H₁₉BrO₄: ~357.04) .

Advanced Research Questions

Q. How can competing bromination sites be controlled during synthesis?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : The methoxy and ester groups direct bromination to the para position relative to the electron-donating substituents. Computational modeling (DFT) can predict reactive sites .

- Protection Strategies : Temporarily blocking reactive sites (e.g., silyl ethers for hydroxyl groups) prevents undesired bromination .

- Reagent Choice : Using NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) enhances selectivity for electron-rich aromatic positions .

Q. What strategies mitigate ester hydrolysis during functionalization?

- Methodological Answer :

- Protecting Groups : Use acid-labile groups (e.g., tert-butyl esters) to shield the ester during acidic or basic reactions .

- Mild Reaction Conditions : Employ low temperatures (0–5°C) and avoid prolonged exposure to aqueous media .

- Enzymatic Catalysis : Lipases in non-polar solvents selectively modify other functional groups without hydrolyzing the methyl ester .

Q. What in vitro assays are suitable for assessing biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or hydrolases using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Scaffold Modification : Vary substituents (e.g., replace bromine with Cl, I, or CF₃) to study electronic effects .

- Bioisosteric Replacement : Substitute tetrahydropyran with morpholine or piperidine to assess steric and hydrogen-bonding impacts .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target binding affinity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar brominated esters?

- Methodological Answer :

- Replication : Verify reaction parameters (e.g., stoichiometry, solvent purity) from conflicting studies .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-brominated isomers) that reduce yield .

- Kinetic Studies : Monitor reaction progress via in-situ IR to optimize timing and minimize degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.